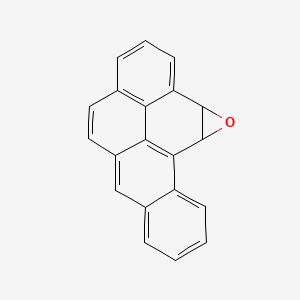
Benzo(a)pyrene-11,12-epoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[a]pyrene-11,12-epoxide is a member of phenanthrenes.
Applications De Recherche Scientifique
Toxicological Research
Benzo(a)pyrene-11,12-epoxide is primarily studied for its role as a DNA-reactive metabolite. It forms covalent adducts with DNA, leading to mutations that can initiate carcinogenesis. The following table summarizes key findings related to its toxicological effects:
| Study | Findings | Implications |
|---|---|---|
| Mass et al. (1993) | Induced G→T and G→A mutations in Ki-Ras gene in lung tumors of treated mice | Supports the mutagenic potential of benzo(a)pyrene metabolites |
| Denissenko et al. (1996) | Identified major mutational hotspots in TP53 gene from human lung cancers | Highlights the relevance of benzo(a)pyrene exposure in human carcinogenesis |
| Xiao et al. (2007) | Induced apoptosis in human lung cancer cells via activation of caspases | Suggests potential therapeutic targets for lung cancer treatment |
Environmental Bioremediation
Microbial degradation of benzo(a)pyrene, including its epoxide forms, has been investigated as a strategy for environmental cleanup. Mycobacterium vanbaalenii PYR-1 has shown efficacy in metabolizing benzo(a)pyrene to less harmful products:
The study indicates that microbial strains can effectively transform benzo(a)pyrene into less toxic compounds, which is crucial for bioremediation efforts.
Cancer Research
This compound is extensively studied for its role in cancer biology. It serves as a model compound to understand the mechanisms of PAH-induced carcinogenesis:
- Mechanism of Action : The compound interacts with cellular macromolecules and induces oxidative stress, leading to DNA damage and inflammation . This process is critical for understanding how environmental pollutants contribute to cancer development.
- Case Study : A study demonstrated that exposure to benzo(a)pyrene diol epoxide stimulated an inflammatory response in fibroblasts, indicating that inflammation may play a role in PAH-induced tumorigenesis .
Pharmacological Insights
Research has indicated that this compound may influence drug metabolism and pharmacokinetics:
| Study | Findings | Implications |
|---|---|---|
| PNAS Study (1997) | Explored nucleophilic addition reactions involving benzo(a)pyrene diol epoxide | Provides insights into how this compound may affect drug interactions and efficacy |
Understanding these interactions can aid in developing strategies to mitigate the adverse effects of PAHs on human health.
Propriétés
Formule moléculaire |
C20H12O |
|---|---|
Poids moléculaire |
268.3 g/mol |
Nom IUPAC |
18-oxahexacyclo[10.7.2.02,7.09,20.016,21.017,19]henicosa-1(20),2,4,6,8,10,12(21),13,15-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-6-14-12(4-1)10-13-9-8-11-5-3-7-15-16(11)17(13)18(14)20-19(15)21-20/h1-10,19-20H |
Clé InChI |
ISBWKKKMLFVMHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC4=C5C3=C2C6C(C5=CC=C4)O6 |
Synonymes |
benzo(a)pyrene 11,12-oxide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















